molecular formula C19H19NSi B597097 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline CAS No. 176977-39-2

4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline

Cat. No. B597097
CAS RN: 176977-39-2
M. Wt: 289.453
InChI Key: PEJWBVCQYKGLQQ-UHFFFAOYSA-N
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Description

4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TMEPA) is an organosilicon compound used in a wide range of scientific research applications. It is a colorless, odorless, and water-soluble liquid that is easy to synthesize and store. TMEPA is a versatile compound that has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Organic Building Blocks

This compound can be used as an organic building block in the synthesis of various other compounds . It’s often used in reactions involving palladium (II) acetate under argon .

Synthesis of Imidazolidine Derivatives

4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline may be used in the preparation of 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol . This shows its potential in the synthesis of imidazolidine derivatives.

Preparation of Porphyrin Derivatives

This compound can also be used in the preparation of 5,10,15-triphenyl-20-{4-[2-(trimethylsilyl)ethynyl]phenyl}porphyrin . This indicates its role in the synthesis of porphyrin derivatives, which have applications in various fields including medicine and materials science.

Mesomorphic Properties

Research has shown that this compound can exhibit mesomorphic properties . This means it can exist in a state that has properties between those of a conventional liquid and those of a solid crystal, which could be useful in the development of liquid crystal displays and other technologies.

Voltammetric Determination of Pesticides

This compound has been used in the development of a novel BODIPY-phthalocyanine-SWCNT hybrid platform for the sensitive, simple, and fast voltammetric determination of pesticides in juice samples . This suggests its potential use in the field of food safety and quality control.

properties

IUPAC Name

4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJWBVCQYKGLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732830
Record name 4-({4-[(Trimethylsilyl)ethynyl]phenyl}ethynyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline

CAS RN

176977-39-2
Record name 4-[2-[4-[2-(Trimethylsilyl)ethynyl]phenyl]ethynyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176977-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-({4-[(Trimethylsilyl)ethynyl]phenyl}ethynyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a general coupling procedure, (4-iodo-phenylethynyl)-trimethyl-silane (Maya et al., Chem. Mater., 2004, 16:2987-2997) (0.75 g, 2.50 mmol) was coupled to 4-ethynyl-phenylamine (Fan et al., J. Am. Chem. Soc., 2002, 124:5550) (0.35 g, 3.00 mmol) using PdCl2(PPh3)2 (0.09 g, 0.13 mmol), CuI (0.05 g, 0.25 mmol), TEA (3 mL), and THF (10 mL). The reaction was stirred at 40° C. overnight. The mixture was poured into H2O and extracted (3×) with CH2Cl2, dried using anhydrous MgSO4, and concentrated in vacuo. Column chromatography, silica gel (CH2Cl2) afforded 4-(4-trimethylsilanylethynyl-phenylethynyl)-phenylamine as a yellow solid (0.64 g). Following the general deprotection of TMS-protected alkynes, 4-(4-trimethylsilanylethynyl-phenylethynyl)-phenylamine (0.64 g, 2.21 mmol) was dissolved in a mixture of CH2Cl2 (15 mL), MeOH (15 mL), and K2CO3 (1.53 g, 11.05 mmol). The product 6, was afforded without additional purification as an orange solid (0.47 g, 87%, 2 steps). 1H NMR (400 MHz, (CD3)2CO) δ 7.45 (m, 4H), 7.25 (d, J=6.7 Hz, 2H), 6.68 (d, J=6.7 Hz, 2H), 5.09 (s, 2H), 3.77 (s, 1H).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0.09 g
Type
catalyst
Reaction Step Five
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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